

Physical and chemical properties of Tetrafluorophthalic anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrafluorophthalic anhydride*

Cat. No.: *B1293522*

[Get Quote](#)

An In-Depth Technical Guide to **Tetrafluorophthalic Anhydride**: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluorophthalic anhydride (CAS No. 652-12-0) is a fluorinated aromatic compound of significant interest in medicinal chemistry, polymer science, and fine chemical synthesis.^{[1][2]} Its unique chemical structure, characterized by a highly electrophilic anhydride ring and four electron-withdrawing fluorine atoms, imparts enhanced thermal stability, chemical resistance, and specific reactivity.^[3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its role as a versatile building block, particularly in the development of novel therapeutics. The incorporation of the tetrafluorophthaloyl moiety can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for drug discovery and lead optimization.^[1]

Physical and Chemical Properties

The core physical and chemical characteristics of **Tetrafluorophthalic Anhydride** are summarized below.

Table 2.1: General and Physical Properties

Property	Value	Reference
IUPAC Name	4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione	[2]
CAS Number	652-12-0	[2] [4]
Molecular Formula	C ₈ F ₄ O ₃	[2] [5]
Molecular Weight	220.08 g/mol	[2] [6]
Appearance	White to light grayish crystalline solid/powder	[4]
Melting Point	94-96 °C	[6]
Boiling Point	332.6 ± 42.0 °C (Predicted)	[5]
Density	1.843 ± 0.06 g/cm ³ (Predicted)	[5]

Table 2.2: Solubility Profile

Quantitative solubility data is not readily available in the public domain; however, the qualitative solubility profile is well-established.

Solvent Type	Solubility	Reference
Polar Aprotic Solvents	Soluble (e.g., Acetone, DMF)	[7]
Organic Acids	Soluble (e.g., Acetic Acid)	[5] [7]
Aromatic Solvents	Soluble (e.g., Xylene)	[7]
Water	Very limited solubility; reacts slowly	[7]

Spectroscopic Data

Detailed spectral analyses of **Tetrafluorophthalic Anhydride** have been performed. While raw data is often proprietary or requires specialized database access, the characteristic spectroscopic features are summarized below.

Table 3.1: Spectroscopic Properties

Technique	Feature	Expected Range / Observation	Reference
FT-IR	Asymmetric & Symmetric C=O Stretch	Two distinct, strong bands are characteristic of anhydrides. For cyclic anhydrides, these typically appear at $\sim 1850\text{-}1800\text{ cm}^{-1}$ and $\sim 1790\text{-}1740\text{ cm}^{-1}$.	[8]
FT-IR	C-O-C Stretch	Strong, broad absorption.	[8]
^{13}C NMR	Carbonyl Carbons (C=O)	Expected to be significantly downfield, typically in the 165-190 ppm range for anhydride derivatives.	[9]
^{13}C NMR	Aromatic Carbons (C-F)	Complex splitting patterns due to C-F coupling are expected.	[10][11]
^{19}F NMR	Aromatic Fluorines	Chemical shifts are highly sensitive to the electronic environment.	[1][3]

Note: Detailed analysis of the ^{13}C and ^{19}F NMR spectra for **Tetrafluorophthalic Anhydride** and its derivatives has been published, providing specific chemical shifts and coupling constants.[10][11]

Reactivity and Applications

Tetrafluorophthalic anhydride serves as a crucial intermediate in organic synthesis. The electron-deficient aromatic ring and the reactive anhydride functionality make it a versatile precursor for a range of derivatives.

- **Pharmaceutical Intermediates:** It is a key building block for active pharmaceutical ingredients (APIs). Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.^[1] Derivatives of **tetrafluorophthalic anhydride** have been synthesized and investigated for their anti-angiogenic properties, analogous to thalidomide.
- **Polymer Science:** The compound is used in the production of high-performance polymers, resins, and coatings, where the fluorine content contributes to enhanced thermal and chemical stability.^[3]
- **Organic Synthesis:** The anhydride group readily participates in nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles, allowing for the introduction of the tetrafluorophthaloyl group into various molecular scaffolds.^[2]

Experimental Protocols

The following sections detail methodologies for the synthesis of **Tetrafluorophthalic Anhydride** and its subsequent use in derivatization reactions.

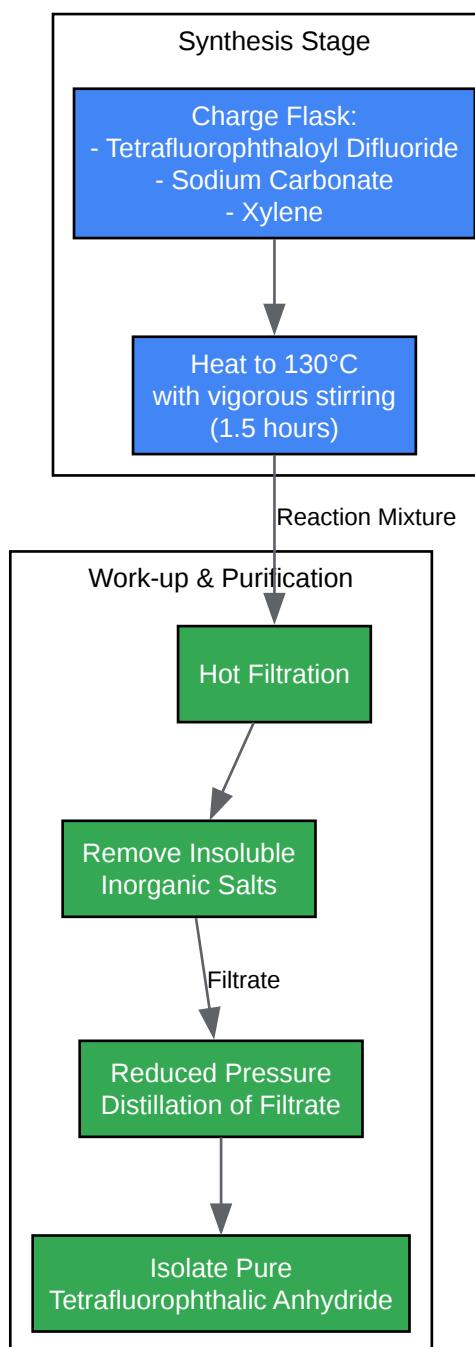
Synthesis of Tetrafluorophthalic Anhydride

Method A: From Tetrafluorophthaloyl Difluoride^[7]

- **Apparatus Setup:** Equip a 500 mL three-necked round-bottomed flask with a reflux condenser and a mechanical stirrer.
- **Charging the Flask:** Add 100 g (0.413 mol) of 3,4,5,6-tetrafluorophthaloyl difluoride, 43.8 g (0.413 mol) of anhydrous sodium carbonate, and 200 g of xylene to the flask.
- **Reaction:** Heat the reaction mixture to 130°C and maintain this temperature for 1.5 hours with vigorous stirring.
- **Work-up:** After the reaction is complete, remove the insoluble inorganic salt by hot filtration.

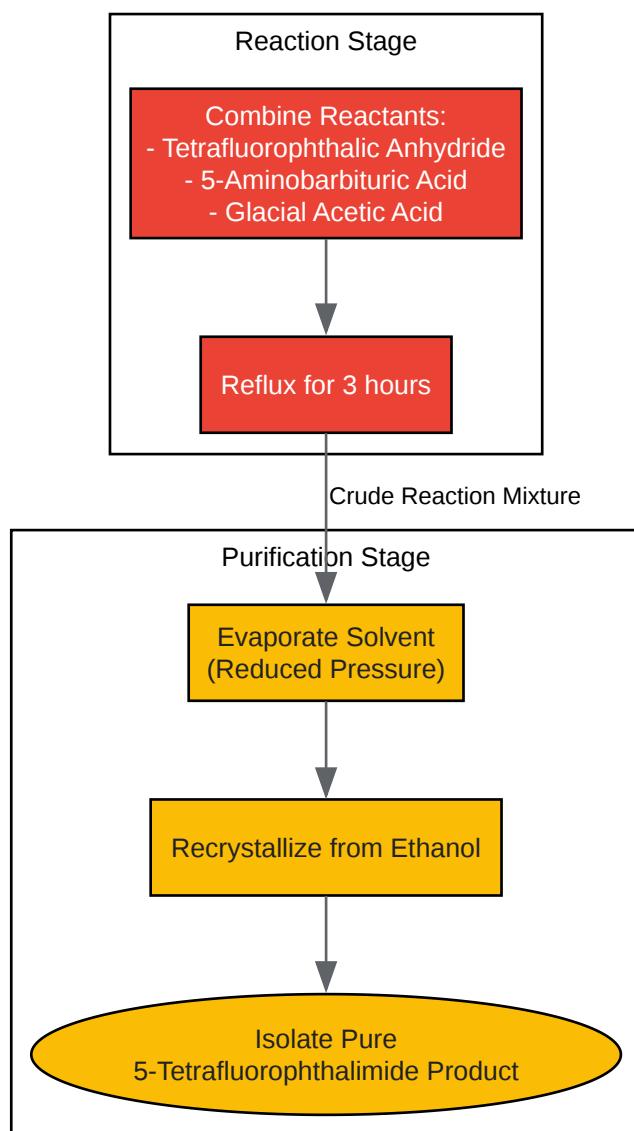
- Purification: Distill the filtrate under reduced pressure to remove the xylene solvent, yielding the white solid product. Expected yield: ~93%.

Synthesis of 5-(tetrafluorophthalimido)barbituric acids


This protocol describes the condensation of an aminobarbituric acid with **Tetrafluorophthalic Anhydride**.

- Apparatus Setup: A round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.
- Reagents: A mixture of the desired 5-aminobarbituric acid (1.50 mmol) and **Tetrafluorophthalic Anhydride** (0.40 g, 1.80 mmol) in glacial acetic acid (11 mL).
- Reaction: Stir the mixture under reflux for 3 hours. The increased reactivity of the fluorinated anhydride typically drives the cyclocondensation to completion.
- Work-up: After cooling, evaporate the solution to dryness under reduced pressure.
- Purification: Recrystallize the resulting oily residue from ethanol to yield the desired 5-tetrafluorophthalimide product as colorless crystals.

Visualizations: Workflows and Signaling Pathways

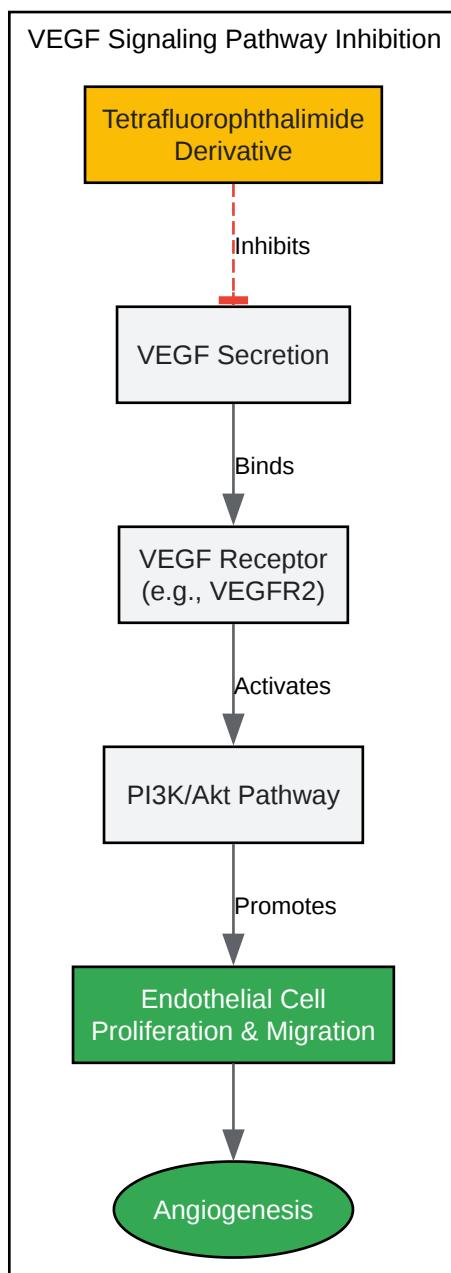

The following diagrams, generated using DOT language, illustrate key processes involving **Tetrafluorophthalic Anhydride**.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **Tetrafluorophthalic Anhydride**.

Imidization Reaction Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for a typical imidization reaction using **Tetrafluorophthalic Anhydride**.

Putative Anti-Angiogenic Signaling Pathway

Derivatives of **Tetrafluorophthalic Anhydride** are developed based on thalidomide analogs, which are known to inhibit angiogenesis. A key mechanism involves the downregulation of Vascular Endothelial Growth Factor (VEGF) signaling.

[Click to download full resolution via product page](#)

Caption: Inhibition of the VEGF signaling pathway, a putative mechanism for anti-angiogenic agents.

Safety and Handling

Tetrafluorophthalic Anhydride is an irritant and requires careful handling.

Table 7.1: GHS Hazard Information

Hazard Code	Description	Reference
H315	Causes skin irritation	[2]
H319	Causes serious eye irritation	[2]
H335	May cause respiratory irritation	[2]

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses or goggles are mandatory.
- Hand Protection: Chemical-resistant gloves.
- Respiratory Protection: Use in a well-ventilated area or with a fume hood. An N95 dust mask is recommended for handling the powder.[\[6\]](#)

Storage:

- Store in a cool, dry, well-ventilated area.
- Keep the container tightly sealed to prevent moisture exposure, as it is moisture-sensitive.[\[7\]](#)
- Classified as a combustible solid.[\[6\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [spectrabase.com](#) [spectrabase.com]
- 2. Tetrafluorophthalic anhydride | C8F4O3 | CID 69545 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. [alfa-chemistry.com](#) [alfa-chemistry.com]

- 4. polymer.bocsci.com [polymer.bocsci.com]
- 5. Tetrafluorophthalic anhydride | 652-12-0 [amp.chemicalbook.com]
- 6. テトラフルオロフタル酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Tetrafluorophthalic anhydride | 652-12-0 [chemicalbook.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physical and chemical properties of Tetrafluorophthalic anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293522#physical-and-chemical-properties-of-tetrafluorophthalic-anhydride\]](https://www.benchchem.com/product/b1293522#physical-and-chemical-properties-of-tetrafluorophthalic-anhydride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com